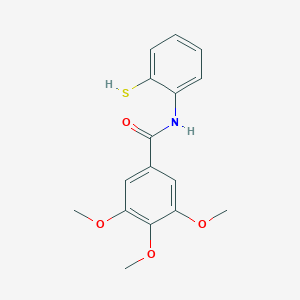![molecular formula C25H22BrN3O4S B399692 3-bromo-4-ethoxy-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide](/img/structure/B399692.png)
3-bromo-4-ethoxy-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-ethoxy-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, ethoxy groups, and a benzoxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-ethoxy-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide typically involves multiple steps One common approach is to start with the bromination of 4-ethoxybenzamide to introduce the bromine atom at the 3-positionThe final step involves the formation of the carbamothioyl linkage, which can be achieved using thiourea under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-4-ethoxy-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
3-bromo-4-ethoxy-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-ethoxy-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The carbamothioyl linkage may also play a role in modulating the compound’s biological activity by forming covalent bonds with target proteins .
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-4-ethoxy-N-{[2-(4-morpholinyl)phenyl]carbamothioyl}benzamide: Similar structure but with a morpholine group instead of the benzoxazole moiety.
3-bromo-4-ethoxy-N-{[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide: Similar structure but with an ethyl group instead of an ethoxy group.
Uniqueness
3-bromo-4-ethoxy-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide is unique due to the presence of both ethoxy and benzoxazole groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C25H22BrN3O4S |
|---|---|
Peso molecular |
540.4g/mol |
Nombre IUPAC |
3-bromo-4-ethoxy-N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C25H22BrN3O4S/c1-3-31-18-9-5-15(6-10-18)24-28-20-14-17(8-12-22(20)33-24)27-25(34)29-23(30)16-7-11-21(32-4-2)19(26)13-16/h5-14H,3-4H2,1-2H3,(H2,27,29,30,34) |
Clave InChI |
RIGOMHYAZWQJEB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=C(C=C4)OCC)Br |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=C(C=C4)OCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B399610.png)
![2-iodo-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B399613.png)
![N-[(3,5-dimethylphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B399614.png)

![N-[(2,4-dimethylphenoxy)acetyl]-N'-(2-hydroxy-3,5-dimethylphenyl)thiourea](/img/structure/B399618.png)


![N-[4-({[(3,5-dibromo-2-methoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B399622.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B399625.png)

![N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B399628.png)
![N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B399629.png)


